7-Chlorospiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
7-Chlorospiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif combining a chroman ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorospiro[chroman-2,4’-piperidin]-4-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-4-hydroxy-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate with trifluoroacetic acid and triethylsilane. The reaction is carried out at 80°C for 5 hours, followed by the addition of diethyl ether and hydrochloric acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 7-Chlorospiro[chroman-2,4’-piperidin]-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chlorospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Chlorospiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Chlorospiro[chroman-2,4’-piperidine] hydrochloride: A similar compound with a different halogen substitution pattern.
6-Chlorospiro[chroman-4,5’-oxazolidine]-2’,4’-dione: Another spirocyclic compound with a different ring system.
Uniqueness
7-Chlorospiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman ring and a piperidine ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14ClNO2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
7-chlorospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H14ClNO2/c14-9-1-2-10-11(16)8-13(17-12(10)7-9)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 |
InChI Key |
BLMYGEFAABLOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
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